![molecular formula C18H19F3N4O2S2 B2445291 N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 896029-36-0](/img/structure/B2445291.png)
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
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Description
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N4O2S2 and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Applications in Corrosion Inhibition
Benzothiazole derivatives, including compounds structurally related to N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, have shown effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors, by adhering to the metal surface, can provide significant protection against corrosion, which is a critical aspect in extending the lifespan of metal components in various industrial applications. The mechanism involves both physical and chemical adsorption onto the steel surface, enhancing its resistance to corrosive agents. This finding is essential for developing new, more effective corrosion inhibitors for industrial applications (Hu et al., 2016).
Biological Activity and Applications
Research on similar chemical structures has highlighted their potential biological activity, including antimicrobial properties. These compounds have been evaluated against a range of microbial species, showing significant inhibitory effects. This antimicrobial activity opens up potential applications in developing new therapeutic agents, especially in addressing antibiotic resistance challenges. The structure-activity relationship studies of these compounds provide valuable insights into designing more potent antimicrobial agents (Imramovský et al., 2011; Bikobo et al., 2017).
Synthesis and Characterization
The synthesis and characterization of compounds related to N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide have been extensively studied. These investigations provide valuable information on chemical properties, synthesis pathways, and potential modifications to enhance their utility in various applications. Understanding the synthesis and structural properties of these compounds is crucial for their application in scientific research, particularly in material science and drug development (Adhami et al., 2012).
Anticancer Potential
Compounds with a thiadiazole scaffold, akin to N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, have demonstrated promising anticancer activity in vitro. Their ability to inhibit cancer cell proliferation without being toxic to normal cells indicates potential for therapeutic applications in cancer treatment. The structure-activity relationship of these compounds is a critical area of research, offering insights into designing more effective anticancer agents (Tiwari et al., 2017).
properties
IUPAC Name |
N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S2/c19-18(20,21)13-9-5-4-8-12(13)15(27)23-16-24-25-17(29-16)28-10-14(26)22-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBJVTXPYJTPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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